molecular formula C23H42BF3N4 B8017269 Tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate

Tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate

Cat. No.: B8017269
M. Wt: 442.4 g/mol
InChI Key: LLCGMEQUAGGHPL-UHFFFAOYSA-N
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Description

Tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate is an organotrifluoroborate compound. Organotrifluoroborates are known for their stability and versatility in various chemical reactions, making them valuable in synthetic chemistry . This compound, in particular, features a trifluoroborate group attached to a phenyl ring with an azidomethyl substituent, and it is paired with a tetrabutylammonium cation.

Preparation Methods

The preparation of tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate typically involves the reaction of 4-(azidomethyl)phenylboronic acid with tetrabutylammonium trifluoroborate. The synthetic route can be summarized as follows:

Chemical Reactions Analysis

Tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate undergoes various types of chemical reactions, including:

Common reagents and conditions for these reactions include palladium catalysts for cross-coupling reactions and copper catalysts for cycloaddition reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate has several scientific research applications:

Mechanism of Action

The mechanism of action of tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate involves its ability to participate in various chemical reactions due to the presence of the azidomethyl and trifluoroborate groups. The azidomethyl group can undergo nucleophilic substitution and cycloaddition reactions, while the trifluoroborate group can engage in cross-coupling reactions. These reactions enable the compound to act as a versatile intermediate in the synthesis of complex molecules .

Comparison with Similar Compounds

Tetrabutylammonium 4-(azidomethyl)phenyl trifluoroborate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the azidomethyl and trifluoroborate groups, which provide a wide range of reactivity and applications in synthetic chemistry.

Properties

IUPAC Name

[4-(azidomethyl)phenyl]-trifluoroboranuide;tetrabutylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C7H6BF3N3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;9-8(10,11)7-3-1-6(2-4-7)5-13-14-12/h5-16H2,1-4H3;1-4H,5H2/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCGMEQUAGGHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)CN=[N+]=[N-])(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42BF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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